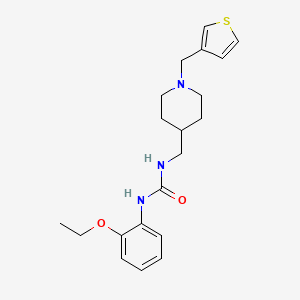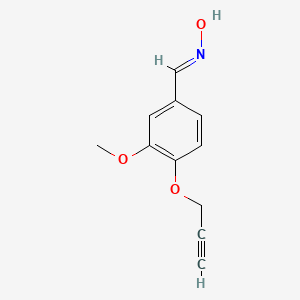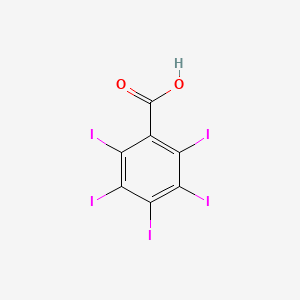
N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide" is a derivative of thiazolecarboxamide, which is a class of compounds known for their biological activity. Thiazole derivatives have been extensively studied due to their potential therapeutic applications, including their role as inhibitors of various enzymes and receptors.
Synthesis Analysis
The synthesis of thiazole derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of related compounds has been reported using techniques such as acylation, methylation, and subsequent deacetylation to obtain amino derivatives of thiazolecarboxylic acid . Additionally, the synthesis of benzimidazole derivatives, which share some structural similarities with thiazolecarboxamides, involves the determination of structures by spectroscopic methods such as FTIR, NMR, and mass spectroscopy . These methods are likely applicable to the synthesis and structural determination of "N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide".
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be complex, with various substituents affecting the overall conformation and properties of the molecule. X-ray crystallography is a powerful tool for determining the three-dimensional structure of such compounds, as demonstrated by the structural analysis of a pyrazole derivative . This technique could potentially be used to elucidate the crystal structure of the compound , providing insights into its molecular geometry and interactions.
Chemical Reactions Analysis
Thiazole derivatives can participate in a range of chemical reactions, depending on their functional groups. For example, the interaction of thiadiazole sulfonamides with carbonic anhydrase isoforms has been studied, revealing potent inhibitory activity and specific interactions with the enzyme . Similarly, thiazolecarboxamides could be expected to exhibit specific interactions with biological targets, which could be explored through kinetic studies and possibly X-ray crystallography to understand the nature of these interactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the stability of a compound can be assessed through thermal analysis, as shown in the study of a pyrazole derivative . Additionally, the electronic structure and potential non-linear optical properties can be investigated using computational methods such as density functional theory (DFT) calculations . These analyses could provide valuable information about the electronic characteristics and stability of "N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide".
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Novel chemical compounds and derivatives of thiazole, including N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide, have been synthesized and utilized as precursors for the preparation of heterocyclic compounds, demonstrating significant chemical reactivity and versatility in organic synthesis (Abu‐Hashem et al., 2020).
- The compound has been involved in transformations leading to the synthesis of (4-oxo-4H-pyrido(1,2-a)pyrimidin-3-yl)thiazole-5-carboxylates, showcasing its potential as a key intermediate in the creation of novel organic molecules (Žugelj et al., 2009).
Biological and Pharmacological Properties
- Compounds containing thiazole structures have been investigated for their biological activities. For instance, certain thiazole derivatives exhibit anti-inflammatory, analgesic, antimicrobial, and cytotoxic properties. These findings suggest the potential of N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide in various pharmacological applications (Hassan et al., 2014).
- The synthesis and evaluation of thiazole derivatives in the context of anti-cancer research have also been reported, with specific focus on the synthesis pathways and potential applications in drug development (Chen et al., 2009).
Material Science and Sensory Applications
- Research in material science has explored the use of thiazole derivatives in the synthesis of dyes and pigments, indicating the compound's potential in the development of color-tunable fluorophores with high emission efficiency and potential applications in various industries (Witalewska et al., 2019).
Eigenschaften
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-8-10-17(11-9-14)30(26,27)24-21-23-15(2)19(29-21)20(25)22-13-12-16-6-4-5-7-18(16)28-3/h4-11H,12-13H2,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLFISULVXJDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-{3-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]propyl}carbamate](/img/structure/B2542380.png)


![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)
![N-(2-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2542386.png)
![2-[1-(1H-Imidazole-5-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2542388.png)



![1-(2,5-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2542395.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2542396.png)
